2,5-Difluorophenol
Overview
Description
2,5-Difluorophenol is an organic compound with the molecular formula C₆H₄F₂O and a molecular weight of 130.09 g/mol . It is a derivative of phenol where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 5 positions. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Mechanism of Action
Biochemical Pathways
It has been used in the synthesis of di- or trifluorinated hydroxybenzoic acids
Pharmacokinetics
Its molecular weight is 130.0922 , which could influence its bioavailability. More research is needed to outline the compound’s pharmacokinetic properties.
Result of Action
It is known that the compound can exist in two forms, enantiomers, which have the same chemical structure but are non-superimposable mirror images of each other . This could potentially result in different biological effects depending on the specific enantiomer.
Biochemical Analysis
Cellular Effects
2,5-Difluorophenol has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can induce oxidative stress in cells, leading to changes in the expression of genes involved in antioxidant defense mechanisms. Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and cellular homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, including enzymes and receptors. It binds to the active sites of phenol hydroxylases, leading to the hydroxylation of the aromatic ring. This interaction is facilitated by the presence of fluorine atoms, which enhance the compound’s reactivity. Additionally, this compound can inhibit certain enzymes, such as dehalogenases, by forming stable complexes with their active sites. These interactions result in changes in gene expression and enzyme activity, ultimately affecting cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce mild oxidative stress and modulate gene expression without causing significant toxicity. At high doses, this compound can lead to severe oxidative damage, enzyme inhibition, and adverse effects on cellular function. These dosage-dependent effects are critical for determining the safe and effective use of this compound in biochemical and pharmacological studies .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and localization. The compound can accumulate in certain cellular compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects. Understanding the transport and distribution of this compound is crucial for elucidating its cellular and molecular mechanisms of action .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be targeted to specific compartments, such as the mitochondria and endoplasmic reticulum, through post-translational modifications and targeting signals. These localization patterns are important for understanding the compound’s activity and function within cells. Additionally, the subcellular localization of this compound can affect its interactions with enzymes and other biomolecules, thereby modulating its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Difluorophenol can be synthesized through several methods. One common approach involves the fluorination of phenol derivatives. For instance, the reaction of phenol with fluorinating agents such as sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST) can yield this compound .
Industrial Production Methods: In industrial settings, this compound is often produced via the direct fluorination of phenol using elemental fluorine or other fluorinating agents under controlled conditions. The process typically involves the use of catalysts and specific reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,5-Difluorophenol undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form quinones or reduced to form corresponding alcohols.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in the presence of suitable electrophiles.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products:
Substitution: Formation of various substituted phenols.
Oxidation: Formation of difluoroquinones.
Reduction: Formation of difluorocyclohexanols.
Scientific Research Applications
2,5-Difluorophenol is utilized in various fields of scientific research:
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty polymers.
Comparison with Similar Compounds
- 2,4-Difluorophenol
- 2,3,6-Trifluorophenol
- 3,4-Difluorophenol
- 3,5-Difluorophenol
Comparison: 2,5-Difluorophenol is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and interaction with other molecules. Compared to other difluorophenols, it may exhibit different physical properties such as melting point and solubility, as well as distinct chemical reactivity .
Properties
IUPAC Name |
2,5-difluorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2O/c7-4-1-2-5(8)6(9)3-4/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INXKVYFOWNAVMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90181594 | |
Record name | Phenol, 2,5-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90181594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2713-31-7 | |
Record name | 2,5-Difluorophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2713-31-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Difluorophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002713317 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2713-31-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10288 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 2,5-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90181594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Difluorophenol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53EYY8S7LA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of fluorine atoms in 2,5-Difluorophenol affect its interactions with superfluid helium compared to its non-fluorinated counterpart?
A1: Research indicates that the interaction of this compound with superfluid helium differs significantly from its non-fluorinated counterpart, phenol. Specifically, when this compound is ionized within a superfluid helium droplet environment, its interaction strength with the surrounding helium atoms is enhanced. [] This heightened interaction leads to an increased density of helium around the ionized this compound. Consequently, the energy difference between the zero-phonon line and the phonon wing observed in its electronic spectra is reduced compared to neutral this compound. This difference highlights the impact of fluorine substitution on the molecule's interaction with its surrounding environment. [] You can find more details in this research article:
Q2: What are the characteristic spectroscopic features that differentiate the cis and trans rotamers of this compound?
A2: this compound exists as two different rotational isomers, or rotamers, designated as cis and trans. These rotamers exhibit distinct spectroscopic signatures. Resonant two-photon ionization (R2PI) and mass-analyzed threshold ionization (MATI) spectroscopy reveal separate origin bands for the S1 ← S0 electronic transition of each rotamer. Specifically, the cis rotamer exhibits an origin band at 36448 cm-1, while the trans rotamer displays a band at 36743 cm-1. [, ] These spectral differences arise due to the different spatial arrangements of the fluorine and hydroxyl substituents relative to each other in the two rotamers. Additionally, the adiabatic ionization energies, representing the energy required to remove an electron from the molecule in its ground vibrational state, also differ for the two rotamers. The cis rotamer has an adiabatic ionization energy of 71164 cm-1, whereas the trans rotamer exhibits a slightly higher value of 71476 cm-1. [, ] Learn more about the spectroscopic characterization in this study:
Q3: How can this compound be utilized in the synthesis of novel compounds?
A3: this compound serves as a versatile starting material for synthesizing a variety of difluorinated hydroxybenzoic acids. By strategically manipulating the reactivity of different positions on the aromatic ring, all 18 possible difluorinated hydroxybenzoic acid isomers can be produced. [] This approach exploits the ortho-activating effect of methoxymethyl groups and the ortho-shielding effect of triisopropylsilyl groups to control the site of deprotonation. Moreover, the introduction of trimethylsilyl groups or chlorine atoms can further direct the regioselectivity of metalation reactions, enabling the synthesis of a diverse range of compounds. [] For more information on the synthetic applications, refer to this study: .
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